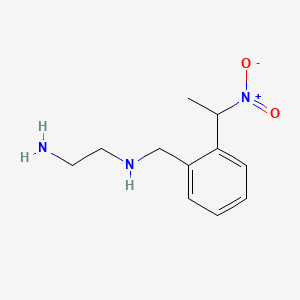
N-((2-(1-Nitroethyl)phenyl)methyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(1-Nitroethyl)phenyl)methyl)-1,2-ethanediamine is an organic compound that features a nitro group attached to an ethyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(1-Nitroethyl)phenyl)methyl)-1,2-ethanediamine typically involves a multi-step process. One common route starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by a series of reactions to attach the ethyl chain and the ethanediamine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the reactive nature of the nitro group .
Chemical Reactions Analysis
Types of Reactions
N-((2-(1-Nitroethyl)phenyl)methyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-((2-(1-Nitroethyl)phenyl)methyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((2-(1-Nitroethyl)phenyl)methyl)-1,2-ethanediamine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-((2-(1-Nitroethyl)phenyl)methyl)-1,2-ethanediamine: shares similarities with other nitrobenzene derivatives and ethylenediamine compounds.
This compound: is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Uniqueness
- The presence of both a nitro group and an ethanediamine moiety in the same molecule allows for diverse reactivity and potential applications.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
573720-46-4 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N'-[[2-(1-nitroethyl)phenyl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2/c1-9(14(15)16)11-5-3-2-4-10(11)8-13-7-6-12/h2-5,9,13H,6-8,12H2,1H3 |
InChI Key |
COLDCYHZWGSLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1CNCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















